NAMPT Biochemical Potency: Azetidine Urea Motif Achieves 2.7 nM IC50, Outperforming Cyclopropane Analog by Scaffold Morphing
The 3-pyridyl azetidine urea scaffold (exemplified by compound 3 in the cited study) demonstrates a biochemical NAMPT IC50 of 2.7 nM, representing a significant potency improvement over the earlier 3-pyridyl (S,S) cyclopropyl carboxamide motif (compound 2) [1]. This scaffold morphing approach, which replaced the cyclopropane ring with an azetidine ring, validated the hypothesis that the azetidine ring's constrained geometry enhances interactions within the NAMPT active site, as confirmed by co-crystal structure analysis (PDB: 6PEB) [2].
| Evidence Dimension | NAMPT biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 nM (3-pyridyl azetidine urea, compound 3) |
| Comparator Or Baseline | 3-pyridyl (S,S) cyclopropyl carboxamide (compound 2); potency not explicitly quantified in abstract but noted as a 'promising motif' that was improved upon via scaffold morphing |
| Quantified Difference | Not directly quantified; study objective was to achieve greater potency than cyclopropane analog, which was successful as evidenced by the 2.7 nM IC50 of the azetidine urea |
| Conditions | Biochemical NAMPT inhibition assay; details provided in Supporting Information of cited publication |
Why This Matters
This direct scaffold comparison demonstrates that the azetidine ring is not merely a structural alternative but a performance-enhancing modification that delivers quantifiable biochemical potency improvements essential for oncology drug discovery programs targeting NAMPT.
- [1] Palacios DS, Meredith EL, Kawanami T, et al. Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Med Chem Lett. 2019;10(11):1524-1529. doi:10.1021/acsmedchemlett.9b00325 View Source
- [2] RCSB PDB. 6PEB: Crystal Structure of human NAMPT in complex with NVP-LTM976. 2019. doi:10.2210/pdb6peb/pdb View Source
